Home > Products > Screening Compounds P9450 > N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide
N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide - 302941-04-4

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide

Catalog Number: EVT-2971273
CAS Number: 302941-04-4
Molecular Formula: C19H23N3O5
Molecular Weight: 373.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is a compound that belongs to the family of adamantane derivatives, characterized by its unique diamond-like structure. This compound features an adamantyl group attached to a 3,5-dinitrobenzamide moiety, which contributes to its stability and potential reactivity. The molecular formula for N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of 373.41 g/mol. The compound is notable for its applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Source and Classification

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can be classified as an adamantane derivative due to the presence of the adamantyl group. Adamantane and its derivatives are known for their rigid structure and unique physical properties, making them valuable in various chemical applications. The compound has been referenced in several chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis and applications .

Synthesis Analysis

Methods

The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide typically involves several key steps:

  1. Nitration of Adamantane: The process begins with the nitration of adamantane to introduce nitro groups into the structure. This is commonly achieved using strong acids such as nitric acid under controlled conditions.
  2. Formation of Benzamide: Following nitration, the next step involves forming the benzamide moiety through an amide bond formation reaction. This can be accomplished via coupling reactions involving dinitrobenzoic acid derivatives and the nitrated adamantane.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide in a pure form.

Technical Details

The reaction conditions are critical for ensuring high yields and purity of the final product. Factors such as temperature, reaction time, and concentration of reagents must be optimized. Continuous flow reactors may also be employed to enhance safety and efficiency during large-scale production .

Molecular Structure Analysis

Structure

The molecular structure of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can be represented as follows:

InChI InChI 1S C19H23N3O5 c1 11 19 8 12 2 13 9 19 4 14 3 12 10 19 20 18 23 15 5 16 21 24 25 7 17 6 15 22 26 27 h5 7 11 14H 2 4 8 10H2 1H3 H 20 23 \text{InChI InChI 1S C19H23N3O5 c1 11 19 8 12 2 13 9 19 4 14 3 12 10 19 20 18 23 15 5 16 21 24 25 7 17 6 15 22 26 27 h5 7 11 14H 2 4 8 10H2 1H3 H 20 23 }

Data

Key structural data include:

  • Molecular Weight: 373.41 g/mol
  • CAS Registry Number: 302941-04-4
    This compound's unique structure contributes to its distinct chemical properties and reactivity .
Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can undergo several types of chemical reactions:

  1. Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
  2. Reduction: Nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts.
  3. Substitution Reactions: The adamantyl group can participate in substitution reactions under radical conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Catalytic hydrogenation with palladium on carbon for reduction.
    These reactions can yield various products depending on the conditions employed .
Mechanism of Action

The mechanism of action for N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is primarily related to its interactions with biological targets. Preliminary studies suggest potential antimicrobial and antiviral activities due to its structural features that allow it to interact with specific proteins or enzymes within microbial cells . The exact pathways remain under investigation but may involve inhibition of essential metabolic processes.

Physical and Chemical Properties Analysis

Physical Properties

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide exhibits:

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: High thermal stability due to the adamantane framework.
  • Reactivity: Capable of undergoing various chemical transformations such as nitration and amide bond formation.

These properties make it suitable for diverse applications in research and industry .

Applications

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide has several significant applications:

  1. Chemistry Research: Serves as a building block for synthesizing more complex molecules and materials.
  2. Biological Studies: Investigated for potential antimicrobial and antiviral properties.
  3. Medicinal Chemistry: Explored for drug development targeting specific molecular pathways.
  4. Material Science: Utilized in developing advanced materials with unique properties such as high thermal stability .
Introduction to N-[1-(Adamantan-1-yl)ethyl]-3,5-dinitrobenzamide in Antimicrobial Research

Role of Adamantane Derivatives in Modern Chemotherapy

Adamantane-based compounds have evolved far beyond their initial antiviral applications, now serving as versatile scaffolds in antimicrobial, antidiabetic, and anticancer therapies. The rigid, lipophilic tricyclic cage structure of adamantane confers exceptional biomembrane permeability, enabling effective intracellular accumulation – a critical property for targeting pathogens like Mtb that reside within host cells. Clinically approved adamantane drugs include:

  • Amantadine/rimantadine: Influenza A virus neuraminidase inhibitors
  • Vildagliptin/saxagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes
  • Adapalene: Retinoid receptor agonist for acne treatment [4] [7]

Recent research has expanded their antimicrobial utility, particularly against MDR strains. Al-Wahaibi et al. demonstrated that isothiourea-adamantane hybrids exhibit potent bactericidal effects against Gram-positive pathogens, while Pham et al. reported hydrazide-hydrazone adamantane derivatives with enhanced anti-staphylococcal activity (MICs < 0.25 µg/mL) [4] [7]. Crucially, adamantane-containing quinolines have shown exceptional anti-tubercular activity, with 4-(adamantan-1-yl)-2-quinolinecarbohydrazide achieving MIC values of 3.125 µg/mL against Mtb H37Rv and retaining efficacy against isoniazid-resistant strains [9]. The membranotropic activity of these compounds disrupts biofilm formation in Enterococcus faecalis, Pseudomonas aeruginosa, and MRSA, further validating adamantane's role in overcoming resistance mechanisms [7].

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

Compound ClassPathogens TestedMIC RangeKey Findings
Isothiourea-adamantaneGram-positive/Gram-negative0.25 - 16 µg/mLSynergistic with fluconazole against fungi
Quinoline-adamantaneM. tuberculosis H37Rv1.0 - 6.25 µg/mLActive against isoniazid-resistant TB (3.125 µg/mL)
Hydrazide-hydrazoneCandida albicans, MRSA<0.25 - 8 µg/mLBactericidal/fungicidal at 2× MIC
Benzimidazole-adamantaneDNA gyrase/topoisomerase IVIC₅₀ 6.20-13.28 µMGamma irradiation enhanced activity [4] [7] [9]

Tuberculosis Drug Resistance and the Need for Novel MmpL3 Inhibitors

Tuberculosis treatment faces unprecedented challenges, with drug-resistant strains causing approximately 500,000 new cases annually and the COVID-19 pandemic further disrupting TB control programs. The standard six-month multidrug regimen for drug-susceptible TB expands to 9-24 months for MDR/XDR-TB, resulting in poor treatment adherence and escalating resistance rates [3]. This crisis demands novel agents targeting unexploited bacterial pathways, with the mycobacterial membrane protein Large 3 (MmpL3) emerging as a premier candidate.

MmpL3 performs the essential function of transporting trehalose monomycolates (TMM) – precursors for mycolic acid integration into the mycobacterial outer membrane. Inhibition compromises cell wall integrity, causing bacteriolysis and increased antibiotic susceptibility. Crucially, MmpL3 is genetically conserved across mycobacterial species and lacks human homologs, minimizing off-target toxicity risks [5] [10]. While several MmpL3 inhibitors (e.g., SQ109, AU1235, ICA38) have been identified, their clinical progression has been hampered by:

  • Metabolic instability: Rapid hepatic clearance (e.g., MSU-43085's short half-life in vivo)
  • Off-target effects: Interaction with human ether-à-go-go-related gene (hERG) channels
  • Resistance mutations: Single nucleotide polymorphisms in mmpL3 gene (e.g., S288T, G253D) [5] [10]

N-[1-(Adamantan-1-yl)ethyl]-3,5-dinitrobenzamide addresses these limitations through its dual-targeting capability. The adamantyl moiety enhances penetration through the waxy mycobacterial envelope, while the 3,5-dinitrobenzamide group may inhibit DprE1 – another cell wall biosynthesis enzyme – creating a synergistic barrier disruption [3] [5]. This complementary inhibition profile reduces the likelihood of single-mutation resistance, positioning it as a promising next-generation anti-TB agent.

Table 2: Resistance Mechanisms in Mycobacterium tuberculosis and MmpL3 Inhibitor Solutions

Resistance MechanismCurrent Drugs AffectedMmpL3 Inhibitor Advantages
KatG mutationsIsoniazidBypasses KatG activation pathway
rpoB mutations (RRDR)RifampicinIndependent of RNA polymerase interaction
gyrA mutationsFluoroquinolonesTargets cell wall synthesis, not DNA gyrase
MmpL3 mutations (S288T etc.)Early-stage MmpL3 inhibitorsDual DprE1/MmpL3 targeting prevents resistance [3] [5] [10]

Structural Hybridization Strategies: Adamantane-Nitroaromatic Conjugates

The molecular architecture of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide exemplifies rational bioisosteric hybridization, merging spatially and electronically complementary pharmacophores. The adamantane component (1-(1-adamantyl)ethylamine) contributes:

  • Lipophilicity enhancement: Calculated logP ≈ 4.2, facilitating membrane penetration
  • Steric bulk: Prevents efflux pump recognition
  • Metabolic stability: Resistance to cytochrome P450 oxidation [4] [8]

Conversely, the 3,5-dinitrobenzamide moiety introduces:

  • Electron-withdrawing groups: Nitro substituents at C3/C5 positions create electron deficiency necessary for covalent DprE1 inhibition
  • Hydrogen-bonding capacity: Amide carbonyl (O=C-NH) and nitro groups serve as hydrogen bond acceptors
  • Covalent inhibition potential: Nitro group reduction to nitroso enables Cys387 adduct formation in DprE1 enzyme [3]

Crystallographic studies of structurally analogous adamantane-thiourea derivatives reveal key supramolecular features: the adamantane cage adopts a chair conformation with C-C bonds averaging 1.54 Å, while the benzamide plane maintains a 78-88° dihedral angle relative to the adamantane-amide linker. This orientation optimizes target engagement by positioning the nitro groups for interaction with DprE1's FAD cofactor while allowing hydrophobic interactions between adamantane and MmpL3's transmembrane domains [3] [8].

The compound's synthesis typically follows a two-step approach: (1) SN₂ reaction of 1-adamantylethylamine with 5-chloro-1-pentanol to install the linker, and (2) nucleophilic acyl substitution using 3,5-dinitrobenzoyl chloride. Yield optimization (up to 88%) employs Schotten-Baumann conditions with aqueous NaOH to scavenge HCl, preventing adamantyl ammonium salt formation [3]. Structure-activity relationship (SAR) studies indicate that replacing the ethyl linker with propyl maintains potency while enhancing solubility, whereas bulkier naphthyl analogues (e.g., (R)-(-)-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide) exhibit reduced Mtb penetration due to excessive hydrophobicity (logP > 5.4) [1] [3].

Table 3: Comparative Structural Features of Adamantane-Benzamide Conjugates

Structural FeatureN-[1-(Adamantan-1-yl)ethyl]-3,5-dinitrobenzamideNaphthyl AnalogImpact on Bioactivity
Core Aromatic System3,5-Dinitrobenzamide1-NaphthylEnhanced DprE1 affinity (ΔG = -9.3 kcal/mol)
Linker LengthEthyl (2-carbon)EthylOptimal for MmpL3 binding cleft
Terminal GroupAdamantyl1-NaphthylethylIncreased logP (4.2 vs 5.4) reduces penetration
H-Bond Acceptors5 (2×NO₂, C=O, 2×O⁻)3 (C=O, 2×O⁻)Stronger DprE1 interaction
Molecular Weight (g/mol)365.34365.34Similar but distinct spatial distribution [1] [2] [3]

Properties

CAS Number

302941-04-4

Product Name

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide

Molecular Formula

C19H23N3O5

Molecular Weight

373.409

InChI

InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23)

InChI Key

UKFZNFAHWWTGBR-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.